N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide
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Overview
Description
N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide is a complex heterocyclic compound. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and high-yielding, making it an efficient method for producing these compounds .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve the use of solid support catalysts such as Al2O3 and TiCl4. These methods are designed to be environmentally friendly and economically viable, minimizing waste and the need for harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts. The conditions can vary from mild to harsh, depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of various biological processes, such as enzyme inhibition or receptor activation . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may act on key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another anxiolytic agent.
Olprione: A drug used for heart failure.
Uniqueness
N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide is unique due to its specific substitution pattern and the presence of both imidazo[1,2-a]pyridine and pyrimidine moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C14H12BrN5O |
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Molecular Weight |
346.18 g/mol |
IUPAC Name |
N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H12BrN5O/c1-8-11(7-20-4-3-16-13(20)12(8)15)19-14(21)10-5-17-9(2)18-6-10/h3-7H,1-2H3,(H,19,21) |
InChI Key |
GNGDJOUYYVZJOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=CN2C=C1NC(=O)C3=CN=C(N=C3)C)Br |
Origin of Product |
United States |
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